1-(3,4-dimethylphenyl)-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea
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Description
1-(3,4-dimethylphenyl)-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
1,3,5-triazinyl urea derivatives have been explored for their corrosion inhibition performance, particularly in protecting mild steel from corrosion in acidic environments. Studies demonstrate that these compounds are effective in forming a protective layer on the steel surface, preventing corrosion through adsorption mechanisms. This indicates the potential use of similar urea derivatives in corrosion inhibition applications (Mistry et al., 2011).
Synthesis and Biological Evaluation
The synthesis of novel urea derivatives has been extensively researched, showing that these compounds can have significant biological activities. For instance, novel thiazolyl urea derivatives have been synthesized and evaluated for their antitumor properties, revealing promising results against various cancer cell lines (Ling et al., 2008). This research avenue supports the exploration of 1-(3,4-dimethylphenyl)-3-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea for potential biological applications.
Microbial Degradation of Urea Herbicides
Research into the microbial degradation of substituted urea herbicides has provided insights into how these compounds can be broken down in the environment. Studies have identified specific fungi capable of degrading various urea herbicides, suggesting potential environmental bioremediation applications for related urea compounds (Murray et al., 1969).
Nonpeptide Agonist Discovery
The discovery of nonpeptide agonists of GPR14/urotensin-II receptor from urea-based compounds, like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), opens new avenues for drug development. Such compounds offer a drug-like selectivity for receptors, making them valuable as pharmacological research tools and potential therapeutic leads (Croston et al., 2002).
Green Chemistry and Urea Derivatives
The exploration of green chemistry approaches to synthesize urea derivatives, including efforts to replace hazardous reagents like phosgene with safer alternatives, underscores the evolving methodology in chemical synthesis. This research promotes the development of environmentally friendly synthetic routes, which could be applied to the synthesis of compounds like this compound (Bigi et al., 2000).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-9-10-17(13-15(14)2)22-19(26)21-11-12-25-20(27)24(3)18(23-25)16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYICUTODOQAZOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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